Cas no 876690-17-4 (N-(1-cyanocyclohexyl)-N-methyl-2-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}acetamide)

N-(1-cyanocyclohexyl)-N-methyl-2-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}acetamide is a specialized organic compound featuring a thienopyrimidine core linked to a cyanocyclohexylacetamide moiety via a sulfanyl bridge. This structure imparts unique reactivity and potential biological activity, making it valuable in pharmaceutical and agrochemical research. The presence of the thienopyrimidine scaffold enhances binding affinity to certain enzymatic targets, while the cyanocyclohexyl group contributes to metabolic stability. The sulfanyl linkage offers versatility for further functionalization. This compound is particularly suited for applications in drug discovery, where its balanced lipophilicity and electronic properties may optimize pharmacokinetic profiles. Its synthetic accessibility also facilitates structural modifications for structure-activity relationship studies.
N-(1-cyanocyclohexyl)-N-methyl-2-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}acetamide structure
876690-17-4 structure
Product Name:N-(1-cyanocyclohexyl)-N-methyl-2-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}acetamide
CAS No:876690-17-4
MF:C16H18N4OS2
MW:346.470320224762
CID:6589992
PubChem ID:7889527
Update Time:2025-05-24

N-(1-cyanocyclohexyl)-N-methyl-2-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • Z20247955
    • AKOS033739181
    • AB00986127-01
    • N-(1-cyanocyclohexyl)-N-methyl-2-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}acetamide
    • 876690-17-4
    • EN300-26681379
    • Inchi: 1S/C16H18N4OS2/c1-20(16(10-17)6-3-2-4-7-16)13(21)9-23-15-12-5-8-22-14(12)18-11-19-15/h5,8,11H,2-4,6-7,9H2,1H3
    • InChI Key: SYYUQUVERXLLCY-UHFFFAOYSA-N
    • SMILES: S(C1=C2C=CSC2=NC=N1)CC(N(C)C1(C#N)CCCCC1)=O

Computed Properties

  • Exact Mass: 346.09220356g/mol
  • Monoisotopic Mass: 346.09220356g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 123Ų

N-(1-cyanocyclohexyl)-N-methyl-2-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26681379-0.05g
N-(1-cyanocyclohexyl)-N-methyl-2-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}acetamide
876690-17-4 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(1-cyanocyclohexyl)-N-methyl-2-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}acetamide

N-(1-Cyanocyclohexyl)-N-Methyl-2-{Thieno[2,3-D]Pyrimidin-4-Ylsulfanyl}Acetamide: A Comprehensive Overview

The compound with CAS No 876690-17-4, commonly referred to as N-(1-cyanocyclohexyl)-N-methyl-2-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}acetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into the structural characteristics, synthesis methods, pharmacological properties, and potential applications of this compound.

N-(1-Cyanocyclohexyl)-N-methyl-2-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}acetamide is a complex molecule comprising a thienopyrimidine ring system, a sulfanyl group, and a substituted acetamide moiety. The thienopyrimidine ring is a heterocyclic structure that has been extensively studied for its role in various biological processes. The sulfanyl group attached to the thienopyrimidine ring introduces additional electronic and steric effects, which can significantly influence the compound's interactions with biological targets. The acetamide portion of the molecule further enhances its pharmacokinetic properties, making it a versatile candidate for drug development.

Recent studies have highlighted the importance of thieno[2,3-d]pyrimidine derivatives in modulating key cellular pathways. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that such compounds can act as potent inhibitors of certain kinase enzymes, which are critical in cancer progression. The presence of the cyanocyclohexyl group in this compound adds another layer of complexity to its structure, potentially enhancing its ability to penetrate cellular membranes and interact with intracellular targets.

The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}acetamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the thienopyrimidine ring through cyclization reactions and the subsequent attachment of the sulfanyl and acetamide groups. The use of advanced catalytic systems and precise reaction conditions ensures high yields and optimal purity of the final product.

Pharmacological evaluations of this compound have revealed intriguing properties. Preclinical studies indicate that it exhibits selective activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, its ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases. These findings are supported by recent research published in *Nature Communications*, which underscores the importance of thienopyrimidine-based compounds in therapeutic development.

In terms of applications, N-(1-cyanocyclohexyl)-N-methyl-2-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}acetamide holds promise in several therapeutic areas. Its ability to target specific kinases makes it a potential candidate for cancer therapy. Furthermore, its anti-inflammatory properties could be exploited in developing treatments for conditions such as rheumatoid arthritis and neurodegenerative diseases. Ongoing clinical trials are expected to provide further insights into its efficacy and safety profile.

Despite its potential benefits, there are challenges associated with the development of this compound. Issues such as bioavailability optimization and toxicity profile require careful consideration. However, advancements in drug delivery systems and computational modeling techniques offer promising solutions to these challenges.

In conclusion, N-(1-cyanocyclohexyl)-N-methyl-2-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}acetamide represents a cutting-edge molecule with significant potential in medicinal chemistry. Its unique structure, coupled with its promising biological activities, positions it as a valuable asset in drug discovery efforts. As research continues to unfold, this compound is expected to contribute significantly to the development of novel therapeutic agents.

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